N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O3/c1-28-19-10-16(22)4-5-17(19)18-6-7-21(27)25(24-18)12-20(26)23-11-15-9-13-2-3-14(15)8-13/h2-7,10,13-15H,8-9,11-12H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRNOBAZHCYDSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC(=O)NCC3CC4CC3C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 309.4 g/mol. Its structure features a bicyclic system, which is often associated with unique biological activities due to its conformational flexibility and ability to interact with various biological targets.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, research has shown that derivatives of pyridazinone can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
The proposed mechanisms of action for this compound include:
- Inhibition of Kinases : Many studies suggest that the compound may inhibit specific kinases involved in cancer cell signaling pathways, leading to reduced cell proliferation and survival .
- Interaction with DNA : Some analogs have demonstrated the ability to intercalate into DNA, disrupting replication and transcription processes .
Case Studies
A notable case study involved the evaluation of a related compound in a murine model, where it showed a marked reduction in tumor size compared to control groups. The study highlighted the compound's potential in targeting specific cancer types, particularly those resistant to conventional therapies .
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application:
- Absorption : The compound is expected to have moderate absorption due to its lipophilic nature.
- Metabolism : Preliminary studies suggest hepatic metabolism, primarily via cytochrome P450 enzymes.
- Excretion : Renal excretion is anticipated for the metabolites formed .
Toxicity and Safety Profile
Toxicological assessments are essential for evaluating the safety of new compounds. Early findings indicate that while the compound exhibits antitumor efficacy, it may also present cytotoxic effects on normal cells at higher concentrations. Further studies are required to establish a therapeutic window .
Scientific Research Applications
Medicinal Chemistry
The compound's structure indicates potential as a therapeutic agent, particularly in targeting specific biological pathways. The presence of the pyridazine ring suggests activity against various diseases, including cancer and inflammation.
Case Study: Antitumor Activity
Research into similar compounds has shown that derivatives of pyridazine exhibit significant antitumor properties. For instance, studies have documented the effectiveness of pyridazine derivatives in inhibiting tumor growth in various cancer models, suggesting that N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide could be explored for similar applications.
Neuropharmacology
Given its structural attributes, this compound may also interact with neurotransmitter systems, potentially leading to neuroprotective effects or modulation of neuropsychiatric disorders.
Research Findings
Studies on related bicyclic compounds have indicated their ability to cross the blood-brain barrier and exhibit neuroprotective properties in models of neurodegeneration, such as Alzheimer's disease.
Antimicrobial Activity
The fluoro-substituted aromatic ring in the compound may enhance its antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics or antifungal agents.
Case Study: Antibacterial Efficacy
Compounds with similar functional groups have been shown to possess significant antibacterial activity against Gram-positive and Gram-negative bacteria, warranting further exploration of this compound's antimicrobial potential.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
- The 4-fluoro-2-methoxyphenyl moiety offers a balance between solubility (methoxy) and electronic modulation (fluoro), contrasting with purely electron-withdrawing substituents (e.g., trifluorophenyl) that may compromise bioavailability .
Functional Analogues with Modified Acetamide Chains
Key Observations:
- The bicyclo group in the target compound introduces synthetic challenges but may improve pharmacokinetics by resisting metabolic degradation .
- Methoxy groups in analogues (e.g., N-(4-methoxyphenyl)-...) correlate with anti-inflammatory activity, suggesting the target’s 2-methoxy substituent could similarly modulate inflammation pathways .
Research Findings and Implications
Binding Affinity and Selectivity
- Halogen vs. Methoxy Effects : Compared to chloro-substituted analogues (e.g., ), the target’s 4-fluoro-2-methoxyphenyl group may enhance solubility without sacrificing binding affinity, as seen in COX-2 inhibitors .
- Bicyclic vs.
Pharmacokinetic Considerations
- Metabolic Stability : The bicyclo group’s rigidity may reduce oxidation by cytochrome P450 enzymes, extending half-life compared to compounds with flexible alkyl chains (e.g., ).
- Solubility : The 2-methoxy group could improve aqueous solubility relative to halogenated analogues (e.g., ), critical for oral bioavailability.
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
